
2,2,2-Trifluoro-1-(5-methoxypyridin-2-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone is a chemical compound with the molecular formula C8H6F3NO2 and a molecular weight of 205.14 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to an ethanone moiety, which is further connected to a methoxypyridine ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxypyridine and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include dichloromethane or acetonitrile.
Reaction Mechanism: The reaction proceeds through the formation of an intermediate, which undergoes further transformation to yield the desired product.
Industrial production methods may involve scaling up the laboratory synthesis process, with additional steps for purification and quality control to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparación Con Compuestos Similares
2,2,2-Trifluoro-1-(5-methoxypyridin-2-yl)ethanone can be compared with other similar compounds, such as:
2,2,2-Trifluoro-1-(5-fluoro-2-methoxypyridin-3-yl)ethanone: This compound has a similar structure but with a fluorine atom at a different position on the pyridine ring, leading to different chemical properties and reactivity.
1-Trifluoroacetyl piperidine: This compound contains a piperidine ring instead of a pyridine ring, resulting in different biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
1060801-74-2 |
|---|---|
Fórmula molecular |
C8H6F3NO2 |
Peso molecular |
205.13 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(5-methoxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H6F3NO2/c1-14-5-2-3-6(12-4-5)7(13)8(9,10)11/h2-4H,1H3 |
Clave InChI |
JPUCUYHOYQWRNG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=C(C=C1)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


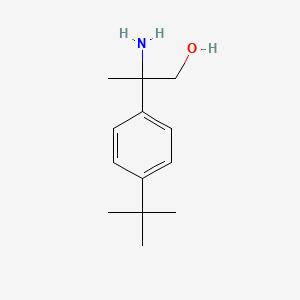
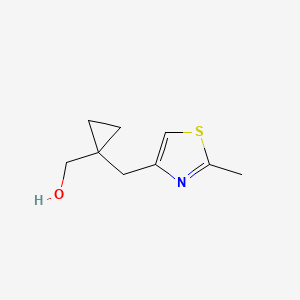


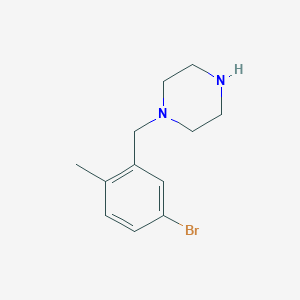

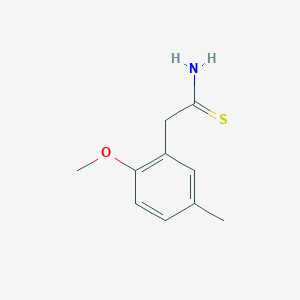



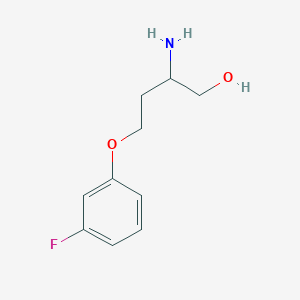

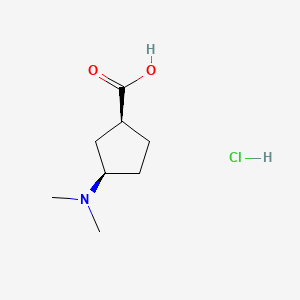
![3-Methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B15319955.png)
